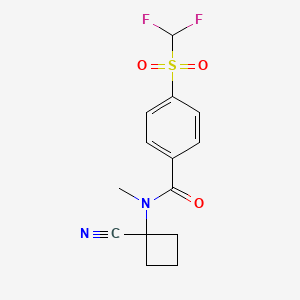
N-(1-cyanocyclobutyl)-4-difluoromethanesulfonyl-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclobutyl)-4-difluoromethanesulfonyl-N-methylbenzamide is a synthetic organic compound with a complex structure It is characterized by the presence of a cyanocyclobutyl group, a difluoromethanesulfonyl group, and a methylbenzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclobutyl)-4-difluoromethanesulfonyl-N-methylbenzamide typically involves multiple steps:
Starting Materials: The synthesis begins with 4-amino-2-fluoro-N-methylbenzamide, cyclobutanone, and trimethylsilyl cyanide.
Formation of Cyanocyclobutyl Intermediate: Cyclobutanone reacts with trimethylsilyl cyanide in the presence of a base to form the cyanocyclobutyl intermediate.
Coupling Reaction: The intermediate is then coupled with 4-amino-2-fluoro-N-methylbenzamide under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions
N-(1-cyanocyclobutyl)-4-difluoromethanesulfonyl-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyanocyclobutyl group, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
科学研究应用
N-(1-cyanocyclobutyl)-4-difluoromethanesulfonyl-N-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, which can provide insights into its mechanism of action and potential therapeutic uses.
作用机制
The mechanism by which N-(1-cyanocyclobutyl)-4-difluoromethanesulfonyl-N-methylbenzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved can vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
- N-(1-cyanocyclobutyl)-4-fluorobenzamide
- N-(1-cyanocyclobutyl)-4-methanesulfonyl-N-methylbenzamide
- N-(1-cyanocyclobutyl)-4-difluoromethanesulfonyl-N-ethylbenzamide
Uniqueness
N-(1-cyanocyclobutyl)-4-difluoromethanesulfonyl-N-methylbenzamide is unique due to the presence of both the difluoromethanesulfonyl group and the cyanocyclobutyl moiety. This combination imparts distinct chemical and physical properties, such as enhanced stability and specific reactivity patterns, which are not observed in similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
N-(1-cyanocyclobutyl)-4-(difluoromethylsulfonyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O3S/c1-18(14(9-17)7-2-8-14)12(19)10-3-5-11(6-4-10)22(20,21)13(15)16/h3-6,13H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDZWSYTLQRWNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=C(C=C1)S(=O)(=O)C(F)F)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{3-[1-(4-chlorobenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2761293.png)

![N-[1-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperidin-4-yl]-3-phenylpropanamide](/img/structure/B2761295.png)
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}cyclopentanecarboxamide](/img/structure/B2761296.png)
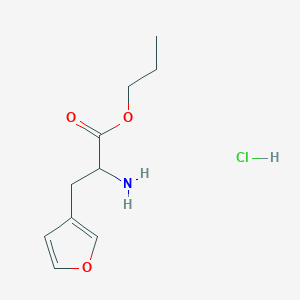
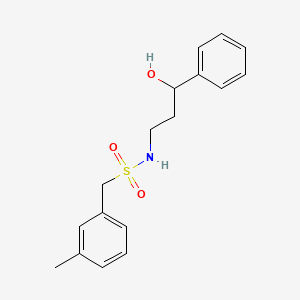
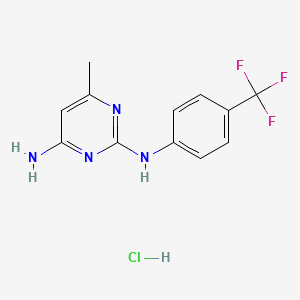
![3-methoxy-1-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-pyrazole-4-carboxamide](/img/structure/B2761301.png)
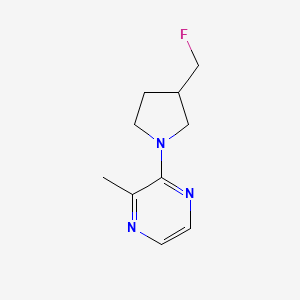

![7-[Chloro(difluoro)methyl]-3-(4-chlorophenyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2761306.png)
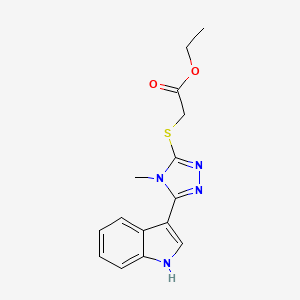
![4-[(4-Chlorophenyl)methyl]oxane-4-carboxylic acid](/img/structure/B2761313.png)
![(1R,2S,6R,7S)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B2761314.png)
